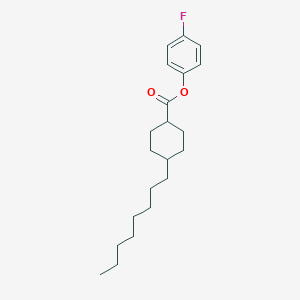
4-Fluorophenyl 4-octylcyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluorophenyl 4-octylcyclohexane-1-carboxylate is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclohexane ring, which is further substituted with an octyl chain and a carboxylate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl 4-octylcyclohexane-1-carboxylate typically involves the esterification of 4-fluorophenyl cyclohexane-1-carboxylic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide, under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
化学反应分析
Types of Reactions: 4-Fluorophenyl 4-octylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-fluorophenyl 4-octylcyclohexane-1-carboxylic acid.
Reduction: Formation of 4-fluorophenyl 4-octylcyclohexane-1-methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
4-Fluorophenyl 4-octylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Fluorophenyl 4-octylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can engage in π-π interactions, while the octyl chain can insert into hydrophobic regions of proteins or membranes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
- Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
- Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate
- 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid
Comparison: 4-Fluorophenyl 4-octylcyclohexane-1-carboxylate is unique due to its long octyl chain, which imparts distinct hydrophobic properties compared to other similar compounds. This feature enhances its ability to interact with lipid membranes and hydrophobic protein regions, making it particularly useful in applications involving biological systems and drug delivery.
属性
CAS 编号 |
79912-86-0 |
|---|---|
分子式 |
C21H31FO2 |
分子量 |
334.5 g/mol |
IUPAC 名称 |
(4-fluorophenyl) 4-octylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H31FO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21(23)24-20-15-13-19(22)14-16-20/h13-18H,2-12H2,1H3 |
InChI 键 |
PHLIHTHZZLGEKX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)
![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)


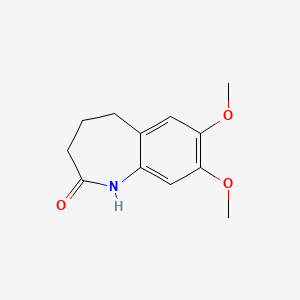
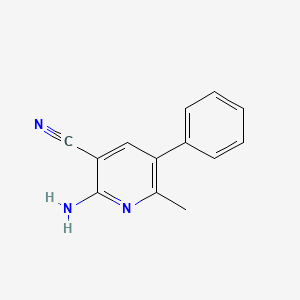
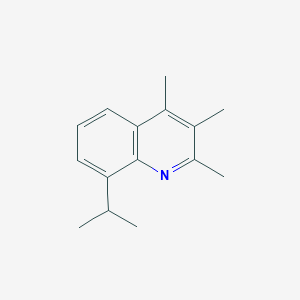
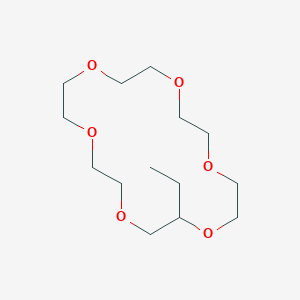
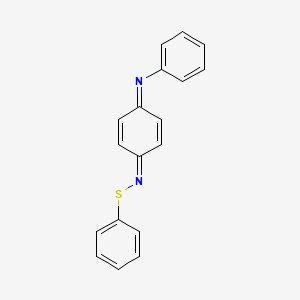
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)

![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)


